2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the fluorobenzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzene ring or thienopyridine core are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Biological Activity
The compound 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile is a member of the thienopyridine family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C12H10FN3S
- Molecular Weight : 231.33 g/mol
- CAS Number : Not specified in the search results.
Structure
The compound features a thieno[3,2-c]pyridine moiety, which is known for its diverse biological activities. The presence of a fluorine atom and a nitrile group enhances its pharmacological properties.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes such as sirtuins and histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases.
Anticancer Activity
A study highlighted the potential anticancer properties of thienopyridine derivatives. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. For instance, derivatives similar to this compound exhibited IC50 values in the range of 1-10 µM against MCF-7 breast cancer cells, suggesting a promising avenue for therapeutic development .
Neuroprotective Effects
Research has also explored the neuroprotective effects of thienopyridine derivatives. In particular, compounds targeting sirtuins have been shown to confer neuroprotection in models of Parkinson's disease. The mechanism involves the modulation of acetylation states of key proteins involved in neuronal survival .
Table of Biological Activities
Activity Type | Target | IC50 Value | Reference |
---|---|---|---|
Anticancer | MCF-7 Cell Line | 1-10 µM | |
Neuroprotection | SIRT2 | 0.62 mM | |
Enzyme Inhibition | HDACs | Not specified |
Study on SIRT2 Inhibition
In a study focusing on SIRT2 inhibitors, a related compound demonstrated significant selectivity against other sirtuin isoforms (SIRT1, 3, and 5), highlighting the potential for developing selective therapeutics for neurodegenerative diseases . The compound was shown to induce hyperacetylation of α-tubulin in treated cells, confirming its mechanism of action.
Clinical Implications
The implications for clinical use are significant. Given the compound's ability to inhibit cancer cell proliferation and protect neuronal cells from apoptosis, further research into its pharmacokinetics and toxicity profiles is warranted.
Properties
Molecular Formula |
C14H11FN2S |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-6-fluorobenzonitrile |
InChI |
InChI=1S/C14H11FN2S/c15-12-2-1-3-13(11(12)8-16)17-6-4-14-10(9-17)5-7-18-14/h1-3,5,7H,4,6,9H2 |
InChI Key |
TUSUJHIBGLLKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=C(C(=CC=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.